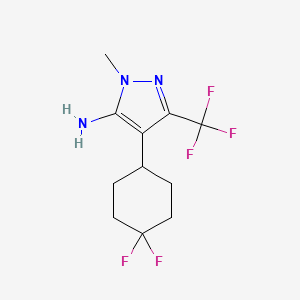

4-(4,4-difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Description

4-(4,4-Difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a fluorinated pyrazole derivative characterized by a difluorocyclohexyl substituent at the 4-position and a trifluoromethyl group at the 3-position of the pyrazole core. This compound belongs to a class of pyrazole amines studied for their kinase inhibitory activity and structural diversity in medicinal chemistry .

Properties

Molecular Formula |

C11H14F5N3 |

|---|---|

Molecular Weight |

283.24 g/mol |

IUPAC Name |

4-(4,4-difluorocyclohexyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-amine |

InChI |

InChI=1S/C11H14F5N3/c1-19-9(17)7(8(18-19)11(14,15)16)6-2-4-10(12,13)5-3-6/h6H,2-5,17H2,1H3 |

InChI Key |

XJTJWMRCJMMPSU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C2CCC(CC2)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the fluorination of cyclohexane to produce 4,4-difluorocyclohexane, which is then subjected to further reactions to introduce the pyrazole ring and other functional groups. Specific reaction conditions, such as the use of hydrogen fluoride or trifluoromethanesulfonic acid fluoride, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and safety. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-(4,4-Difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It may be investigated for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It can be used in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-(4,4-difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms can enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group at position 3 is conserved across analogues, enhancing electron withdrawal and stabilizing interactions with hydrophobic enzyme pockets .

- Aromatic vs.

- Regioisomerism : highlights that switching substituent positions (e.g., 3-pyridinyl vs. 4-fluorophenyl) abolishes p38MAP kinase inhibition but confers activity against Src and B-Raf kinases, emphasizing positional sensitivity .

Key Observations :

Key Observations :

- Kinase Selectivity : Regioisomerism and substituent bulk (e.g., 2,4,6-trichlorophenyl) are critical for targeting cancer kinases over p38MAP .

- Lack of Data for Target Compound : While structural analogues show promise in kinase inhibition, specific biological data for the difluorocyclohexyl derivative remains unreported in the provided evidence.

Physicochemical Properties

Table 4: Calculated and Experimental Properties

Key Observations :

- Lipophilicity : The difluorocyclohexyl group in the target compound likely reduces solubility compared to analogues with polar substituents (e.g., urea in TCMC-125506) .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4,4-difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes starting with pyrazole core formation, followed by functionalization. For example:

Core Assembly : Condensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions to form the pyrazole ring.

Substituent Introduction : Fluorination of the cyclohexyl group via halogen exchange (e.g., using DAST or Deoxo-Fluor) and trifluoromethylation via copper-mediated cross-coupling .

Amine Protection/Deprotection : Use of Boc or Fmoc groups to prevent undesired side reactions during alkylation.

Q. Optimization Strategies :

- Temperature Control : Maintain ≤0°C during fluorination to avoid decomposition.

- Catalyst Screening : Pd/Cu systems for trifluoromethylation improve yield (e.g., 65–80% reported in analogous syntheses) .

- Purification : Column chromatography with hexane/EtOAc gradients (3:1 to 1:1) resolves regioselectivity issues.

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

Primary Methods :

- NMR Spectroscopy : H and F NMR confirm substituent positions and purity. For example, the cyclohexyl difluoro group shows distinct F signals at δ -110 to -120 ppm .

- X-ray Crystallography : Resolves stereochemistry (e.g., chair conformation of the 4,4-difluorocyclohexyl group) and hydrogen-bonding networks. Data collection at 173 K improves resolution (R factor <0.05) .

- HPLC-MS : Quantifies purity (>98%) and detects byproducts (e.g., regioisomers from incomplete trifluoromethylation).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Case Study : Discrepancies in IC values for kinase inhibition may arise from:

- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) or buffer pH (7.4 vs. 8.0).

- Compound Stability : Hydrolysis of the trifluoromethyl group under high-temperature incubation (e.g., 37°C for >24 hours).

Q. Methodological Solutions :

- Standardized Protocols : Use ATP concentrations near physiological levels (1–10 mM) and validate with control inhibitors.

- Stability Studies : Monitor degradation via LC-MS over 48 hours. Adjust storage conditions (e.g., -20°C in anhydrous DMSO) .

Q. What computational strategies predict the binding mode of this compound to biological targets?

Approach :

Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., PDB: 4ZUD for kinases).

MD Simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability.

Free Energy Calculations : MM-GBSA estimates ΔG binding, correlating with experimental IC values.

Q. Key Findings :

- The trifluoromethyl group enhances hydrophobic interactions with kinase hinge regions (e.g., ΔG contribution: -2.3 kcal/mol) .

- Difluorocyclohexyl substituents adopt chair conformations, minimizing steric clashes in active sites .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

SAR Framework :

| Substituent | Activity Trend | Key Data |

|---|---|---|

| 4,4-Difluorocyclohexyl | ↑ Hydrophobicity → ↑ membrane permeability | LogP: 3.2 vs. 2.5 for non-fluorinated analogs |

| Trifluoromethyl | ↑ Electron-withdrawing effect → ↑ kinase affinity | IC: 12 nM vs. 85 nM for -CH |

| 1-Methyl | ↓ Metabolic degradation (CYP3A4) | t: 4.7 h vs. 1.2 h for -H |

Q. Methodology :

- Synthesize analogs with systematic substitutions (e.g., replacing difluorocyclohexyl with tetrahydropyran).

- Test in enzymatic and cell-based assays to isolate steric/electronic effects.

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

Challenges :

- Crystal Growth : Low solubility in common solvents (e.g., <1 mg/mL in ethanol).

- Disorder : Flexible difluorocyclohexyl group causes electron density smearing.

Q. Solutions :

- Co-crystallization : Use PEG 4000 as precipitant and soak crystals in cryoprotectant (e.g., 25% glycerol).

- Data Collection : High-resolution synchrotron sources (λ = 0.9 Å) and low-temperature (100 K) mounting reduce disorder .

Q. How do solvent and pH affect the stability of this compound during long-term storage?

Stability Profile :

| Condition | Degradation After 30 Days | Primary Degradant |

|---|---|---|

| DMSO, -20°C | <5% | None detected |

| Water, pH 7.4 | 22% | Hydrolyzed amine derivative |

| Methanol, RT | 15% | N-Oxide formation |

Q. Recommendations :

- Store in anhydrous DMSO at -80°C with desiccants.

- Avoid aqueous buffers unless freshly prepared .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.